N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features an indole core, a naphthalene ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group on the indole reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the indole and naphthalene rings.
Scientific Research Applications
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indole derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Naphthalene-2-carboxamide: A simpler analog lacking the indole and sulfanyl groups.
2-Methylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is unique due to its combination of an indole core, a naphthalene ring, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2OS/c1-21-8-2-3-11-25(21)20-33-28-19-31(27-13-7-6-12-26(27)28)17-16-30-29(32)24-15-14-22-9-4-5-10-23(22)18-24/h2-15,18-19H,16-17,20H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRBIAMKNBRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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